erythro-Guaiacylglycerol beta-threo-syringylglycerol ether
Description
Structural Classification Within Lignin-Derived β-O-4 Dimers
Erythro-guaiacylglycerol beta-threo-syringylglycerol ether (CAS: 1313434-74-0) is a stereoisomeric β-O-4 lignin dimer composed of guaiacyl (4-hydroxy-3-methoxyphenyl) and syringyl (3,5-dimethoxy-4-hydroxyphenyl) subunits. Its molecular formula, C21H28O10 , reflects a glycerol backbone linking aromatic moieties via β-O-4 ether bonds (Figure 1).
Table 1: Key structural features of this compound
This compound belongs to the G(8-O-4)S subclass of lignin dimers, where the guaiacyl unit donates the β-carbon to the ether linkage. The syringyl unit’s 3,5-methoxy groups create steric and electronic effects that influence bond cleavage reactivity.
Historical Context in Lignin Chemistry Research
The study of β-O-4 dimers like this compound originated with Karl Freudenberg’s pioneering work in the 1950s. By synthesizing dehydrogenation polymers (DHPs) from coniferyl alcohol, Freudenberg established the radical coupling mechanism of lignin biosynthesis. His identification of β-O-4 as lignin’s dominant linkage (50–60% of interunit bonds) laid the groundwork for targeted dimer synthesis.
Key milestones in β-O-4 dimer research:
- 1964 : Freudenberg proposes the first structural model of spruce lignin, emphasizing β-O-4 motifs.
- 1977 : Adler refines lignin classification systems using solvent extraction techniques.
- 2016 : Enzymatic cascade systems (LigD/LigE/LigG) achieve full cleavage of β-O-4 dimers, validating their use as depolymerization models.
- 2023 : Multiscale simulations reveal solvation effects on β-O-4 reactivity in deep eutectic solvents.
The compound’s stereochemical complexity (erythro vs. threo configurations) became a focal point after Nimz’s 1974 NMR studies demonstrated configuration-dependent cleavage rates. Modern applications leverage its structural fidelity to native lignin for testing catalytic systems, such as:
Properties
IUPAC Name |
1-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O10/c1-28-15-6-11(4-5-13(15)24)20(27)18(10-23)31-21-16(29-2)7-12(8-17(21)30-3)19(26)14(25)9-22/h4-8,14,18-20,22-27H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRMRVCLWOKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-Guaiacylglycerol beta-threo-syringylglycerol ether typically involves the reaction of guaiacylglycerol with syringylglycerol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignin structure and reactivity.
Biology: It serves as a plant metabolite and is involved in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mechanism of Action
The mechanism of action of erythro-Guaiacylglycerol beta-threo-syringylglycerol ether involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Stereochemical Variations
The compound belongs to a class of lignan ethers with variations in aromatic substituents (guaiacyl, syringyl, coniferyl) and stereochemistry (erythro vs. threo). Key analogues include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether | 1313434-74-0 | C21H28O10 | 440.44 | Erythro β-glycerol, threo syringyl ether |
| Guaiacylglycerol β-coniferyl ether | 1103-58-8 | C20H24O7 | 376.40 | Coniferyl (propenylphenol) substituent |
| Erythro-Guaiacylglycerol β-coniferyl ether | 890317-92-7 | C20H24O7 | 376.40 | Erythro configuration at β-glycerol |
| Threo-Guaiacylglycerol β-coniferyl ether | 869799-76-8 | C20H24O7 | 376.40 | Threo configuration at β-glycerol |
| Erythro-Guaiacylglycerol β-dihydroconiferyl ether | 135820-77-8 | C20H26O7 | 378.42 | Dihydroconiferyl (saturated side chain) |
| Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether | 613684-55-2 | C31H36O11 | 584.61 | Disinapyl (dimethoxyphenylpropanoid) dimer |
Key Observations :
- Substituent Effects : The syringyl group in the target compound introduces additional methoxy groups compared to guaiacyl or coniferyl analogues, enhancing hydrophobicity and steric bulk .
- Stereochemical Impact : The erythro configuration in β-glycerol ethers (e.g., CAS 890317-92-7) is associated with distinct biological activities compared to threo isomers (e.g., CAS 869799-76-8) .
α-Glucosidase Inhibition
- Erythro-Guaiacylglycerol β-coniferyl ether (CAS 890317-92-7) exhibits potent α-glucosidase inhibition (EC50 = 18.71 μM), attributed to its guaiacyl-propenylphenol structure .
- Threo-Guaiacylglycerol β-coniferyl ether (CAS 869799-76-8) shows weaker inhibition of nitric oxide (NO) production in macrophages, suggesting stereochemistry modulates anti-inflammatory activity .
Antioxidant Activity
- Erythro-Guaiacylglycerol β-dihydroconiferyl ether (CAS 135820-77-8) isolated from maple syrup demonstrates antioxidant activity, with potency comparable to butylated hydroxytoluene (BHT) (IC50 = 2651 μM for BHT vs. 378 μM for the compound) .
Enzyme Inhibition
Biological Activity
Erythro-Guaiacylglycerol beta-threo-syringylglycerol ether, a compound derived from plant sources, particularly lignin, has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 376.40 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 643.2 ± 55.0 °C at 760 mmHg
- Flash Point : 342.8 ± 31.5 °C
This compound exhibits several biological activities, primarily through its interaction with various enzymes and signaling pathways:
- Enzyme Inhibition : It has been reported to inhibit α-glycosidase activity with an EC value of 18.71 μM, indicating its potential role in managing glucose metabolism and diabetes .
- Anti-inflammatory Effects : This compound may downregulate nitric oxide production, which is crucial in inflammatory responses, suggesting its utility as an anti-inflammatory agent .
Antioxidant Activity
Research indicates that erythro-Guaiacylglycerol derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
Antimicrobial Properties
Studies have shown that lignin-derived compounds, including this compound, exhibit antimicrobial activity against various pathogens, making them potential candidates for natural preservatives or therapeutic agents.
Case Studies and Research Findings
- Study on Glucose Metabolism :
- Anti-inflammatory Research :
- Antioxidant Studies :
Data Table: Biological Activities of this compound
Q & A
Q. How can researchers design experiments to resolve conflicting data on stereochemistry-dependent bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
